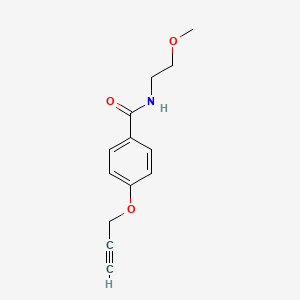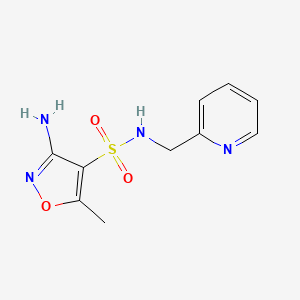
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide selectively binds to and blocks the activity of the mGluR5 receptor, which is involved in the regulation of various neurotransmitters such as glutamate and dopamine. By blocking this receptor, this compound reduces the excessive activation of these neurotransmitters, which can lead to neuronal damage and dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing excitotoxicity, oxidative stress, and inflammation. It also enhances neuroplasticity and synaptic transmission, which are important for learning and memory.
实验室实验的优点和局限性
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments such as its high selectivity for the mGluR5 receptor, which reduces off-target effects. It also has good oral bioavailability and a long half-life, making it suitable for in vivo studies. However, this compound has some limitations such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide research such as exploring its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and schizophrenia. There is also a need to develop more potent and selective mGluR5 antagonists that can overcome the limitations of this compound. Additionally, the development of imaging techniques to visualize the distribution and binding of this compound in the brain could provide valuable insights into its mechanism of action.
合成方法
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized by the reaction of 2-propyn-1-ol with 4-(bromomethyl)-2-methoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound.
科学研究应用
N-(2-methoxyethyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome. In Parkinson's disease, this compound has been shown to reduce motor deficits and protect against dopaminergic neuron degeneration. In addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h1,4-7H,8-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJPJXHCVAKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)
![5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5298775.png)
![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)